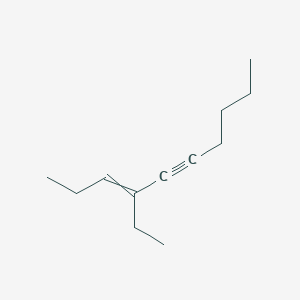
4-Ethyldec-3-en-5-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyldec-3-en-5-yne is an organic compound characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its carbon chain. This compound falls under the category of unsaturated hydrocarbons, which are known for their reactivity due to the presence of multiple bonds. The molecular formula for this compound is C12H20, indicating it contains twelve carbon atoms and twenty hydrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyldec-3-en-5-yne can be achieved through various methods, including:
Alkyne Formation: Starting with an alkene, a halogenation reaction can be performed to introduce halogen atoms, followed by a double elimination reaction to form the alkyne.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyldec-3-en-5-yne undergoes various types of chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions where reagents add across the double or triple bonds.
Substitution: The compound can undergo substitution reactions where functional groups replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions
Hydrogenation: Using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or platinum (Pt).
Oxidation: Using oxidizing agents like ozone (O3) or potassium permanganate (KMnO4).
Substitution: Using halogens (e.g., Br2) and bases (e.g., NaNH2).
Major Products
Hydrogenation: Alkanes or alkenes.
Oxidation: Carboxylic acids or ketones.
Substitution: Halogenated hydrocarbons.
Applications De Recherche Scientifique
4-Ethyldec-3-en-5-yne has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique reactivity.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Ethyldec-3-en-5-yne involves its reactivity due to the presence of both double and triple bonds. These bonds can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Decyne: An alkyne with a similar carbon chain length but without the double bond.
4-Decene: An alkene with a similar carbon chain length but without the triple bond.
4-Ethyloct-3-en-5-yne: A compound with a shorter carbon chain but similar functional groups.
Propriétés
Numéro CAS |
88521-96-4 |
|---|---|
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
4-ethyldec-3-en-5-yne |
InChI |
InChI=1S/C12H20/c1-4-7-8-9-11-12(6-3)10-5-2/h10H,4-8H2,1-3H3 |
Clé InChI |
LUFLAFMSQZKLMR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC(=CCC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


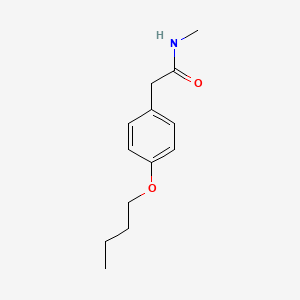
![Bis(4-{4-[2-(4-aminophenyl)propan-2-yl]phenoxy}phenyl)methanone](/img/structure/B14384324.png)
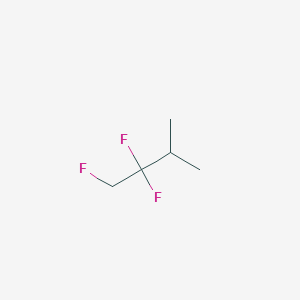
![3-[Methyl(4-methylphenyl)amino]-1-phenylpropan-1-one](/img/structure/B14384334.png)
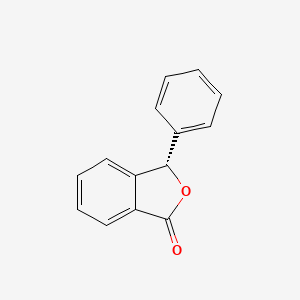
![3-[4-(4-Nitroanilino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14384349.png)

![Spiro[13.14]octacosan-15-ol](/img/structure/B14384371.png)
![2-Methylbutyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14384383.png)

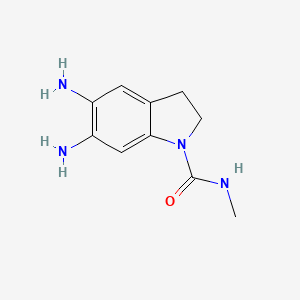

![1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14384395.png)
![1,1'-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14384399.png)
